molecular formula C25H19ClN6O3 B2973714 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538345-20-9

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2973714
CAS No.: 538345-20-9
M. Wt: 486.92
InChI Key: GAMBKZFGMMJIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H19ClN6O3 and its molecular weight is 486.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its normal function. This binding is facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a disruption in the normal cell cycle progression, which can result in the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .

Pharmacokinetics

The compound has suitable pharmacokinetic properties, as indicated by in silico ADMET studies and drug-likeness studies . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound is effective in inhibiting the growth of these cell lines.

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-7-3-2-4-8-19)22(16-10-12-18(26)13-11-16)31-25(27-15)29-23(30-31)17-6-5-9-20(14-17)32(34)35/h2-14,22H,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMBKZFGMMJIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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